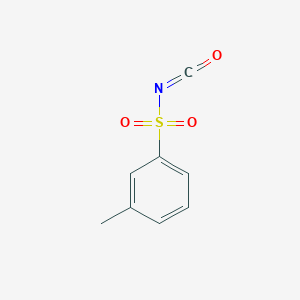

3-Methylbenzene-1-sulfonyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHEJYDQNWSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Reaction Pathways of 3 Methylbenzene 1 Sulfonyl Isocyanate

Electrophilic Nature and Nucleophilic Addition Reactions

The core of 3-Methylbenzene-1-sulfonyl isocyanate's reactivity lies in the electrophilic character of the central carbon atom of the isocyanate moiety. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge. Consequently, it serves as a prime target for nucleophilic attack. This fundamental electronic property drives a broad range of addition reactions, forming the basis of its synthetic utility.

This compound readily reacts with various oxygen-containing nucleophiles. The outcomes of these reactions are predictable and lead to the formation of stable addition products.

With alcohols , the reaction proceeds to form N-sulfonylcarbamates, commonly known as urethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. This reaction is generally efficient and is a common method for the preparation of sulfonylurethanes. The reactivity of the alcohol can influence the reaction rate, with primary alcohols typically reacting more readily than secondary alcohols due to less steric hindrance kuleuven.be.

The reaction with carboxylic acids initially forms an unstable mixed anhydride (B1165640). These intermediates can then undergo further reactions. Depending on the reaction conditions and the nature of the carboxylic acid, the mixed anhydride may decompose through the loss of carbon dioxide to yield an N-sulfonylamide researchgate.net.

The reaction with epoxides in the presence of a suitable catalyst can lead to the formation of five-membered heterocyclic rings. Specifically, the cycloaddition of sulfonyl isocyanates with epoxides can yield oxazolidinones antpedia.comnih.govresearchtrends.net. This reaction provides a valuable route to these important heterocyclic structures. In some cases, the reaction of chlorosulfonyl isocyanate with epoxides has been shown to produce both oxazolidinones and five-membered cyclic carbonates manavchem.comchemicalbook.comgoogle.com.

Table 1: Reactivity of this compound with Oxygen-Containing Nucleophiles

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | N-sulfonylcarbamate | ArSO₂NCO + R'-OH → ArSO₂NHCOOR' |

| Carboxylic Acid (R'-COOH) | N-sulfonylamide | ArSO₂NCO + R'-COOH → [ArSO₂NHCOOOCR'] → ArSO₂NHCOR' + CO₂ |

| Epoxide | Oxazolidinone | ArSO₂NCO + (CH₂)₂O → ArSO₂-substituted oxazolidinone |

Nitrogen-containing nucleophiles exhibit high reactivity towards this compound, leading to the formation of various sulfonylurea and related derivatives.

Amines (primary and secondary) react rapidly with sulfonyl isocyanates to produce N-sulfonylureas chemicalbook.com. This reaction is highly efficient and is a cornerstone of the chemistry of sulfonyl isocyanates, providing a straightforward route to a wide range of substituted sulfonylureas. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.

The reaction with ureas can lead to the formation of biurets. In this transformation, the nitrogen of the urea (B33335) acts as the nucleophile, attacking the isocyanate carbon. This reaction allows for the extension of the urea chain and the synthesis of more complex structures.

The reaction of sulfonyl isocyanates with amides has also been explored, leading to the formation of N-acylsulfonylureas. For example, p-toluenesulfonyl isocyanate has been shown to react with the amide moieties of polymers to introduce sulfonylurea functionalities google.com.

Table 2: Reactivity of this compound with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R'R''NH) | N-sulfonylurea | ArSO₂NCO + R'R''NH → ArSO₂NHCONR'R'' |

| Urea (H₂NCONH₂) | Sulfonylbiuret | ArSO₂NCO + H₂NCONH₂ → ArSO₂NHCONHCONH₂ |

| Amide (R'CONH₂) | N-Acylsulfonylurea | ArSO₂NCO + R'CONH₂ → ArSO₂NHCONHCOR' |

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. The mechanism of this reaction involves the initial nucleophilic attack of a water molecule on the electrophilic isocyanate carbon. This addition leads to the formation of an unstable N-sulfonylcarbamic acid intermediate. This intermediate readily decarboxylates, losing carbon dioxide to yield the corresponding sulfonamide (3-methylbenzenesulfonamide) rsc.orgwestmont.edu.

If the hydrolysis is performed under conditions where unreacted isocyanate is still present, the newly formed sulfonamide can act as a nucleophile. The nitrogen atom of the sulfonamide can attack another molecule of this compound, leading to the formation of a disubstituted sulfonylurea. The rate of hydrolysis for aryl isocyanates is generally faster than that for alkyl isocyanates rsc.org.

Cycloaddition Reactions of the Isocyanate Moiety

The isocyanate group of this compound contains a carbon-nitrogen double bond, which can participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds.

This compound can undergo [2+2] cycloaddition reactions with alkenes to form four-membered heterocyclic rings known as β-lactams (azetidinones). This reaction is particularly effective with electron-rich alkenes manavchem.com. The closely related p-toluenesulfonyl isocyanate has been shown to react with various alkenes, including cyclic ethers and styrenes, to yield the corresponding N-tosyl-β-lactams.

The mechanism of this cycloaddition can vary depending on the electronic nature of the alkene. For electron-rich alkenes, the reaction is proposed to proceed through a stepwise single electron transfer (SET) pathway, involving a 1,4-diradical intermediate manavchem.com. For electron-deficient alkenes, a concerted pathway may be favored manavchem.com. These N-sulfonyl-β-lactams are important synthetic intermediates, as the sulfonyl group can often be removed to yield the parent β-lactam.

Table 3: [2+2] Cycloaddition of p-Toluenesulfonyl Isocyanate with Various Alkenes

| Alkene | Solvent/Conditions | Temperature (°C) | Reaction Time | Isolated Yield (%) |

|---|---|---|---|---|

| 3,4-Dihydro-2H-pyran | CDCl₃ | 0 | 1 hr 40 min | 80 |

| 3,4-Dihydro-2H-pyran | THF | -10 | 3 hrs | 65 |

| Methylenecyclohexane | Neat | 50 | 168 hrs | 98 |

| p-Methylstyrene | Neat | 50 | 20 days | 59 |

| 2-Methyl-2-butene | Neat | 50 | 216 hrs | 58 |

While the isocyanate moiety is well-known to participate in [2+2] and [3+2] cycloadditions, higher-order cycloadditions are less common but provide pathways to larger ring systems. The participation of sulfonyl isocyanates in [6+4] cycloaddition reactions is not extensively documented in the literature. This type of reaction, a class of pericyclic reactions, would involve a 6π-electron system and a 4π-electron system. While Diels-Alder ([4+2]) reactions are common, the specific conditions required to promote a [6+4] cycloaddition with a sulfonyl isocyanate as the dienophile are not well-established. Further research would be needed to explore the viability and scope of this reaction pathway for this compound. However, other types of higher-order cycloadditions involving sulfonyl isocyanates have been reported, such as [5+2] cycloadditions, which lead to the formation of seven-membered rings.

Cycloadditions with Unsaturated Systems (e.g., Alkenes, Alkynes, Enol Ethers, Enamines)

This compound, commonly known as tosyl isocyanate, readily participates in cycloaddition reactions with a variety of unsaturated systems. These reactions are of significant interest for the synthesis of heterocyclic compounds, particularly β-lactams.

With alkenes, tosyl isocyanate can undergo a [2+2] cycloaddition to form N-tosyl-β-lactams. The reactivity of the alkene plays a crucial role; electron-rich alkenes generally react more readily. For instance, the reaction with methylenecyclohexane in chloroform at room temperature yields the corresponding tosyl-β-lactam, although the reaction can be slow, taking several weeks for completion. westmont.edu The use of a more polar solvent like nitromethane can accelerate the reaction, but may result in lower isolated yields. westmont.edu Neat reactions, conducted without a solvent, at elevated temperatures (e.g., 50°C) can significantly reduce the reaction time and provide high yields of the β-lactam product. westmont.edu The reaction with highly reactive alkenes such as 3,4-dihydro-2H-pyran can proceed at low temperatures to give the intact [2+2] cycloadduct. westmont.edu

The cycloaddition of sulfonyl isocyanates is not limited to simple alkenes. They also react with enol ethers to form 4-alkoxyazetidin-2-ones. These reactions are often rapid, even at low temperatures. Similarly, reactions with alkynes are also possible, leading to the formation of unsaturated four-membered rings. Chlorosulfonyl isocyanate, a related compound, has been shown to undergo cycloaddition with acetylenes. orgsyn.org

The cycloaddition reactions of sulfonyl isocyanates often exhibit high degrees of stereoselectivity and regioselectivity. In the [2+2] cycloaddition with olefins, the reaction is typically stereospecific. ingentaconnect.com For example, a (Z)-olefin will lead to the cis-adduct, while an (E)-olefin will yield the trans-adduct. ingentaconnect.com This stereospecificity suggests a concerted mechanism rather than a stepwise one. ingentaconnect.com

In the reaction of tosyl isocyanate with cis- and trans-1-butenyl ethyl ethers, the cis-ether reacts stereospecifically, while the trans-ether reacts stereoselectively. However, over time, an equilibrium mixture of the cis- and trans-β-lactam adducts is formed, suggesting that the initial kinetic control can be overcome by thermodynamic equilibration. The regiochemistry of the cycloaddition is influenced by the electronic properties of the substituents on the unsaturated system. Electron-donating groups on the olefin direct the regiochemistry of the reaction. ingentaconnect.com

A stereochemical model for the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers has been proposed, which is based on the lowest energy conformation of the transition state. rsc.org This model successfully explains the direction of asymmetric induction observed in these reactions. rsc.org

While cycloaddition is the predominant reaction pathway with many unsaturated systems, anomalous reactions can occur. For instance, an unusual addition of chlorosulfonyl isocyanate to a carbonyl group within an imide ring has been reported. beilstein-journals.orgnih.gov In this case, instead of the expected cycloaddition to a double bond, the isocyanate reacts with the carbonyl carbon to form a four-membered urethane (B1682113) ring, which then undergoes decarboxylation to yield an imine. nih.gov This type of anomalous reactivity highlights the complex nature of sulfonyl isocyanate chemistry and the potential for unexpected reaction pathways depending on the substrate structure. Theoretical calculations have been employed to elucidate the mechanism of such anomalous additions. beilstein-journals.orgnih.gov

Multicomponent Reaction (MCR) Strategies Involving Sulfonyl Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the construction of complex molecules. Isocyanates, including sulfonyl isocyanates, are valuable components in MCRs due to their reactivity. researchgate.netrsc.org

Three-component reactions (3-CRs) involving isocyanides have been extensively studied. nih.govmdpi.com While specific examples focusing solely on this compound are less common in the provided search results, the general reactivity of isocyanates makes them suitable candidates for such reactions. For instance, a Pd-catalyzed three-component reaction of 2-azidobenzaldehyde, tert-butyl isocyanide, and a sulfonyl hydrazide has been reported for the synthesis of azomethine imines. mdpi.com This demonstrates the potential for incorporating sulfonyl-containing moieties in MCRs. Another example is the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid. mdpi.com

The Ugi four-component reaction (U-4CR) is a well-known MCR that utilizes an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce α-acylamino amides. mdpi.comresearchgate.net This reaction is a powerful tool in combinatorial chemistry for the rapid generation of compound libraries. nih.gov The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups, and it is conceivable that sulfonyl-containing components could be integrated into this framework.

Tandem and One-Pot Reaction Sequences in Complex Synthesis

Tandem and one-pot reactions, where multiple transformations occur in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. This compound is a versatile reagent in such reaction sequences.

A one-pot protocol for the synthesis of N-tosyl (E)-allylic amines from allylic alcohols has been developed. organic-chemistry.orgacs.org This process involves the reaction of the allylic alcohol with tosyl isocyanate, followed by a palladium(II)-catalyzed allylic substitution. organic-chemistry.orgacs.org This method demonstrates high regio- and stereoselectivity. organic-chemistry.org Another one-pot synthesis involves the 1,3-dipolar cycloaddition of tosyl isocyanate with pyridine N-oxides to produce 2-oxooxazolo[4,5-b]pyridine derivatives. jst.go.jp This reaction is proposed to proceed through a concerted pathway. jst.go.jp

Furthermore, a one-pot synthesis of diketopiperazines has been achieved through a sequence of an isocyanide-based multicomponent reaction, a post-transformation, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com While this example does not directly involve a sulfonyl isocyanate, it illustrates the power of combining MCRs with other transformations in a one-pot fashion. The synthesis of sulfonyl 3,6-diarylpyridazines via a tandem condensation of α-sulfonyl ketones with methyl ketones is another example of a one-pot process leading to complex heterocyclic structures. nih.govresearchgate.net

Oxygen-Shifted Curtius-Type Rearrangement

A notable intramolecular rearrangement involving sulfonyl derivatives is the oxygen-shifted Curtius-type rearrangement. This process is particularly observed in the decomposition of sulfonyl azides, which are precursors to sulfonyl isocyanates and can generate a transient sulfonyl nitrene intermediate. While not a rearrangement of the this compound itself, this type of rearrangement is characteristic of the broader class of sulfonyl compounds and illustrates the electronic influences of the sulfonyl group.

The thermolysis or photolysis of a sulfonyl azide (B81097) leads to the extrusion of molecular nitrogen (N₂) and the formation of a sulfonyl nitrene. This nitrene intermediate is highly reactive and can undergo rearrangement where a substituent migrates to the electron-deficient nitrogen atom. In the case of an "oxygen-shifted" rearrangement, an oxygen atom from the sulfonyl group migrates to the nitrene nitrogen.

For instance, the photolysis of sulfonyl azide isocyanate, (OCN)S(O)₂N₃, furnishes a transient triplet sulfonyl nitrene intermediate, (OCN)S(O)₂N. acs.orgresearchgate.netacs.org Subsequent photolysis of this nitrene with visible light (λ = 380–450 nm) results in an oxygen-shifted Curtius rearrangement to form a novel nitroso sulfoxide (B87167), (OCN)S(O)NO. acs.orgresearchgate.netacs.org This rearrangement pathway is distinct from the typical Curtius rearrangement where an alkyl or aryl group migrates.

Similarly, studies on the thermolysis of mesitylene-2-sulfonyl azide in dodecane have identified products derived from a Curtius-type rearrangement of the corresponding sulfonyl nitrene. rsc.org These findings underscore the capacity of the sulfonyl framework to facilitate such intramolecular transformations.

The general mechanism for the oxygen-shifted Curtius-type rearrangement can be summarized as follows:

Nitrene Formation: The sulfonyl azide precursor loses a molecule of nitrogen upon heating or irradiation to form a sulfonyl nitrene intermediate.

Oxygen Migration: One of the oxygen atoms of the sulfonyl group migrates from the sulfur to the electron-deficient nitrogen atom.

Product Formation: This migration results in the formation of a nitroso sulfoxide derivative.

Detailed research findings on analogous sulfonyl compounds that undergo this type of rearrangement are presented in the table below.

| Precursor Compound | Conditions | Intermediate | Rearrangement Product | Ref |

| Sulfonyl azide isocyanate, (OCN)S(O)₂N₃ | 266 nm laser irradiation followed by visible light (λ = 380–450 nm) in solid Ne-matrix at 2.8 K | Triplet sulfonyl nitrene, (OCN)S(O)₂N | Nitroso sulfoxide, (OCN)S(O)NO | acs.orgresearchgate.netacs.org |

| Mesitylene-2-sulfonyl azide | Thermolysis in dodecane | Mesitylene-2-sulfonyl nitrene | Products derived from Curtius-type rearrangement | rsc.org |

These examples, while not specific to this compound, highlight a key reaction pathway facilitated by the electronic structure of the sulfonyl group, demonstrating its role in promoting intramolecular rearrangements.

Iv. Applications of 3 Methylbenzene 1 Sulfonyl Isocyanate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Architectures

The reactivity of 3-methylbenzene-1-sulfonyl isocyanate has been harnessed to create a range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

This compound has been shown to react with epoxides in a ring-enlargement process to yield N-tosyl-2-oxazolidinones. This cycloaddition reaction involves the cleavage of one of the C-O bonds of the epoxide and the insertion of the N-C moiety from the isocyanate. The reaction generally favors the formation of the less sterically hindered isomer. researchgate.net

It is important to note that while the synthesis of cyclic carbonates often involves the use of a tosyl group, the direct reagent is typically tosyl chloride in conjunction with carbon dioxide and a diol, rather than this compound. bath.ac.ukscispace.comresearchgate.netsemanticscholar.org

Current scientific literature available through extensive searches does not provide significant evidence for the direct application of this compound in the formation of pyrrolidine (B122466) derivatives. While pyrrolidine synthesis is a well-established area of organic chemistry, the use of this specific isocyanate for constructing the pyrrolidine ring is not a commonly reported method.

A significant application of this compound is in the synthesis of β-lactam (azetidin-2-one) scaffolds through a [2+2] cycloaddition reaction with electron-rich alkenes. westmont.edu This reaction proceeds under mild, neat conditions to afford the corresponding N-tosyl-β-lactams. The tosyl group serves as an activating group for the isocyanate and can be subsequently removed or modified. The reaction has been shown to be effective with a variety of alkenes, including those with both alkyl and aryl substituents, as well as monofluoroalkenes. westmont.edu

Below is a table summarizing the results of the neat reaction of p-toluenesulfonyl isocyanate with various alkenes to yield β-lactam products. westmont.edu

| Alkene | Product (N-Tosyl-β-lactam) | Reaction Conditions | Isolated Yield (%) |

| Methylenecyclohexane | 1-Tosyl-1-azaspiro[3.5]nonan-2-one | 50 °C, 168 h | 98 |

| p-Methylstyrene | 4-(p-Tolyl)-1-tosylazetidin-2-one | 50 °C, 20 days | 59 |

| 2-Methyl-2-butene | 3,3,4-Trimethyl-1-tosylazetidin-2-one | 50 °C, 216 h | 58 |

Data sourced from Shellhamer et al. westmont.edu

While this compound itself is not the direct reagent for the construction of most azole rings, its derivative, p-toluenesulfonylmethyl isocyanide (TosMIC), is a cornerstone reagent in the synthesis of a wide variety of these five-membered heterocyclic systems. rsc.orgtcichemicals.comorgsyn.org TosMIC is prepared from this compound's precursor, p-toluenesulfonamide (B41071). The isocyanide's utility stems from the ability of its C-N=C moiety to undergo base-induced addition to various polarized double bonds. orgsyn.org

Oxazoles: The reaction of TosMIC with aldehydes is a well-established method for the synthesis of oxazoles. The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole (B20620) ring. orgsyn.org

Imidazoles: The van Leusen imidazole (B134444) synthesis involves the reaction of TosMIC with aldimines in a base-induced cycloaddition to form 1,4,5-trisubstituted imidazoles. orgsyn.org

Thiazoles: Thiazoles can be synthesized by the reaction of TosMIC with carbon disulfide under phase transfer conditions, which generates a thiazole (B1198619) salt that can be subsequently converted to the neutral thiazole. orgsyn.org

Pyrroles: The reaction of TosMIC with Michael acceptors, such as α,β-unsaturated esters or ketones, leads to the formation of pyrroles. The reaction involves a Michael addition followed by cyclization and elimination of the tosyl group. orgsyn.org

Triazoles: 1,2,4-Triazoles can be prepared from the reaction of TosMIC with diazonium salts. orgsyn.org

Introduction of Specific Functional Groups and Moiety Transformations

Beyond its role in heterocyclic synthesis, this compound is also utilized for the specific introduction of sulfonyl-containing functional groups.

This compound is a reactive precursor for the introduction of sulfamoyl moieties, or more accurately, N-tosylurea and related functionalities. It readily reacts with nucleophiles such as primary and secondary amines, amino acids, and dipeptides to form the corresponding 4-toluenesulfonylureido derivatives. researchgate.net This reaction is efficient and proceeds under mild conditions, providing a straightforward method for incorporating the tosylurea group into various molecules. This functionality is of interest in medicinal chemistry due to its potential biological activities. researchgate.net The reaction with water leads to the formation of p-toluenesulfonamide after decarboxylation of the intermediate carbamic acid. johnson-fine.comvandemark.com

Preparation of Sulfonamide Derivatives

This compound serves as a direct precursor for the synthesis of N-sulfonylureas, a significant subclass of sulfonamide derivatives. The reaction typically involves the addition of a nucleophilic amine to the highly electrophilic carbonyl carbon of the isocyanate group. This method is notable for its efficiency and high yields.

Research has demonstrated that primary amines, amino acids, and dipeptides react readily with p-toluenesulfonyl isocyanate to produce the corresponding 4-toluenesulfonylureido derivatives. These reactions are often carried out under mild conditions and can proceed to completion, affording the desired products in yields ranging from 36% to as high as 95%. In reactions involving amino acids or dipeptides, protection of other reactive functional groups may be necessary to prevent unwanted side reactions. This reactivity makes TsNCO a valuable tool for introducing the tosylsulfonylurea moiety into complex, biologically relevant molecules.

Table 1: Synthesis of 4-Toluenesulfonylureido Derivatives

| Reactant Type | Product | Yield Range |

| Primary Amines | N-Alkyl-N'-(p-tolylsulfonyl)urea | Good to Excellent |

| Amino Acids | N-(p-Tolylsulfonylcarbamoyl)amino acid | 36% - 95% |

| Dipeptides | N-(p-Tolylsulfonylcarbamoyl)dipeptide | 36% - 95% |

Synthesis of N-Tosylcarbonamides and Acylated Diols

N-Tosylcarbonamides:

The synthesis of N-acyl-p-toluenesulfonamides, also referred to as N-tosylcarbonamides, is another key application of this compound. The reactivity of the isocyanate group is greatly enhanced in sulfonyl isocyanates, enabling facile reactions even with weak nucleophiles like carboxylate salts.

An improved method for the synthesis of N-acylsulfonamides involves the reaction of a carboxylic acid's corresponding salt with an excess of tosyl isocyanate at room temperature. This procedure is rapid, proceeds in high yield, and represents an advancement over methods that require high temperatures for the reaction of the free carboxylic acid with the isocyanate. The reaction proceeds via the formation of a mixed anhydride (B1165640) intermediate which then rearranges to the final N-tosylcarbonamide.

Table 2: Synthesis of N-Acyl-p-toluenesulfonamides

| Reactants | Conditions | Product | Advantage |

| Carboxylate Salt + Tosyl Isocyanate | Room Temperature | N-Acyl-p-toluenesulfonamide | Rapid, High Yield |

| Carboxylic Acid + Tosyl Isocyanate | High Temperature | N-Acyl-p-toluenesulfonamide | Traditional Method |

Acylated Diols:

The direct synthesis of acylated diols using this compound as the acylating agent is not a prominently documented application in the reviewed scientific literature. While the reagent reacts readily with alcohols, its primary utility in reactions with diols leads to the formation of cyclic structures or polymers rather than simple acylated products. For instance, palladium-catalyzed reactions with ene diols result in [2+3] cycloadditions to form oxazolidin-2-ones. The conventional method for preparing acylated diols typically involves other acylating agents.

Role as a Key Intermediate in the Assembly of Complex Molecular Structures

The electrophilic nature of this compound makes it an excellent partner in cycloaddition reactions, positioning it as a key intermediate for building complex heterocyclic scaffolds that are prevalent in medicinal chemistry and natural product synthesis.

One of the most significant applications is in [2+2] cycloaddition reactions with electron-rich alkenes. These reactions, which can be performed under mild, neat (solvent-free) conditions, yield four-membered ring structures known as tosyl-β-lactams. The β-lactam ring is a core component of many important antibacterial agents. This method provides a synthetically useful route to these valuable compounds.

Furthermore, TsNCO participates in [2+3] cycloaddition reactions. For example, its reaction with epoxides results in a ring-enlargement process to form five-membered 2-oxazolinone rings. Similarly, a palladium(0)-catalyzed reaction with ene diols affords enantiomerically enriched oxazolidin-2-ones, demonstrating the reagent's utility in asymmetric synthesis. These cycloaddition strategies highlight the role of this compound as a versatile building block for rapidly assembling complex molecular architectures from simpler precursors.

Table 3: Cycloaddition Reactions of p-Toluenesulfonyl Isocyanate (TsNCO)

| Reaction Type | Reactant | Product | Significance |

| [2+2] Cycloaddition | Electron-rich Alkene | Tosyl-β-lactam | Core of antibacterial agents |

| Ring Enlargement | Epoxide | 2-Oxazolinone | Synthesis of 5-membered heterocycles |

| [2+3] Cycloaddition | Ene Diol (Pd-catalyzed) | Oxazolidin-2-one | Access to enantiomerically enriched heterocycles |

V. Advanced Material Science and Polymer Chemistry Applications

Polymerization Reactions Involving Sulfonyl Isocyanates

Sulfonyl isocyanates, particularly TSI, are versatile monomers and reagents in several types of polymerization reactions. They can participate in step-growth polyadditions to form classic polymers like polyurethanes and can also engage in more complex chain-growth copolymerizations and ring-opening reactions.

The fundamental reaction of isocyanates involves the addition of a nucleophile containing an active hydrogen atom across the N=C double bond. aidic.it Classical polyurethanes are synthesized through the reaction of diisocyanates with polyols (compounds with two or more hydroxyl groups). uni-miskolc.humdpi.com Similarly, polyureas are formed from the reaction of isocyanates with amines. tri-iso.com While TSI is a monoisocyanate, its chemistry is foundational to understanding these polymerization processes. It can be used to create urethane (B1682113) or urea (B33335) linkages in smaller molecules or as an end-capping agent in polymer chains.

A more advanced and direct route to polyurethanes involves the copolymerization of isocyanates with other monomers, such as epoxides. This method provides an alternative to the traditional polyol-isocyanate reaction and can produce polyurethanes with distinct structures and properties. nih.govchemrxiv.org The direct copolymerization of p-tosyl isocyanate with epoxides yields polyurethanes with tertiary carbamate (B1207046) linkages, offering new possibilities for material design. chemrxiv.org This chain-growth approach can exhibit living polymerization characteristics, allowing for the synthesis of copolymers with narrow molecular weight distributions. nih.gov

The direct copolymerization of p-tosyl isocyanate (TSI) with epoxides has been demonstrated as an effective method for synthesizing a novel class of polyurethanes. nih.gov This reaction is typically facilitated by organocatalysts, such as a combination of onium salts and trialkylboranes, under mild conditions. chemrxiv.orgnih.govresearchgate.net This catalytic system allows for the controlled synthesis of polyurethanes that are free from common side products like cyclic oxazolidinone and isocyanurate linkages. nih.gov

The versatility of this copolymerization is highlighted by its compatibility with a wide range of epoxide monomers. Research has shown successful copolymerization of TSI with monomers including ethylene (B1197577) oxide, propylene (B89431) oxide, 1-octene (B94956) oxide, and cyclohexene (B86901) oxide. nih.govresearchgate.net This flexibility enables the production of polyurethanes with varied backbone structures and, consequently, diverse material properties. Density functional theory (DFT) calculations have been used to understand the reaction mechanism, revealing that selective activation of the isocyanate by the catalyst can change the reaction pathway from epoxide homopolymerization to the desired copolymerization. chemrxiv.org

| Isocyanate Monomer | Epoxide Comonomer | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| p-Tosyl Isocyanate (TSI) | Propylene Oxide (PO) | PBB-Br (Phosphonium Borane) | Controlled ROCOP leading to PU-b-PPO-b-PU triblock copolymers. | chemrxiv.org |

| p-Tosyl Isocyanate (TSI) | Ethylene oxide, Propylene oxide, 1-Octene oxide, etc. | Onium Salts / Trialkylborane | Produces polyurethanes free of side products like oxazolidinone or isocyanurate. | nih.gov |

| Aryl Isocyanates | Epoxides | Ammonium Halide / Triisobutylaluminum | Quasi-living anionic copolymerization with narrow molecular weight distributions. | nih.gov |

Aziridines activated with electron-withdrawing groups, such as a sulfonyl group on the nitrogen atom, are known to undergo anionic ring-opening polymerization (AROP) to produce linear polymers. researchgate.netnih.gov The N-sulfonyl group deactivates the lone pair on the nitrogen atom, which prevents the branching reactions that are common in the cationic polymerization of unactivated aziridines. nih.gov This process yields well-defined poly(N-sulfonylaziridine)s. nih.gov

In this context, p-toluenesulfonyl isocyanate plays a crucial role not as a direct monomer in the main chain, but as a powerful activating agent for initiating the polymerization. A novel organocatalytic approach uses TSI to efficiently transform hydroxyl-containing molecules (alcohols) into tosylcarbamate anions. researchgate.net These anions then serve as the initiating sites for the AROP of N-sulfonyl aziridines. This method allows for the synthesis of well-controlled block copolymers, such as poly(ε-caprolactone)-block-polysulfonamide, in a sequential, metal-free process. researchgate.net The use of organic superbases like phosphazenes can further enhance the catalytic activity, leading to well-defined polymers with high molar masses and low dispersities. nih.gov

| Monomer | Initiating System | Catalyst | Polymer Product | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Sulfonyl Aziridines | Alcohols / Tosyl Isocyanate | Phosphazene bases (t-Bu-P2, t-Bu-P4) | Block Copolymers (e.g., PCL-b-polysulfonamide) | TSI transforms -OH groups into initiating tosylcarbamate anions for AROP. | researchgate.net |

| 2-methyl-N-tosylaziridine (TsMAz) | N-benzyl-p-toluenesulfonamide | Organic Superbases (e.g., t-Bu-P4) | Poly(sulfonylaziridine)s | Living/controlled AROP affording metal-free, well-defined polymers. | nih.gov |

| N-Sulfonyl Aziridines | Tetrabutylammonium Halide (TBAX) | None (Initiator acts as catalyst) | Homopolymers and Diblock Copolymers | TBAF was found to be the optimal initiator for controlled/living AROP. | researchgate.net |

Functionalization of Polymeric Materials via Sulfonyl Isocyanate Chemistry

The high reactivity of the isocyanate group makes 3-Methylbenzene-1-sulfonyl isocyanate an excellent candidate for the post-polymerization functionalization of various polymeric materials. This process involves grafting the sulfonyl isocyanate molecule onto a pre-existing polymer backbone that contains reactive functional groups.

Polymers possessing groups with active hydrogens, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups, are suitable scaffolds for this modification. For example, natural polymers like cellulose (B213188) or synthetic polymers like poly(vinyl alcohol) (PVA) have abundant hydroxyl groups that can react with the isocyanate moiety of TSI. researchgate.net This reaction covalently attaches the p-toluenesulfonyl group as a pendant side chain.

This functionalization can significantly alter the properties of the parent polymer. The introduction of the bulky and relatively polar tosyl group can:

Modify Solubility: Change the polymer's solubility profile in various organic solvents.

Enhance Thermal Stability: The aromatic and sulfonyl components can increase the thermal resistance of the material.

Introduce Reactive Sites: The sulfonyl group itself can be a site for further chemical reactions, allowing for multi-step functionalization.

Alter Mechanical Properties: Grafting side chains can impact the polymer's chain packing, affecting properties like modulus and flexibility. researchgate.net

This strategy of using reactive isocyanate groups to modify polymer properties is a versatile tool for creating new materials with tailored functionalities for specific applications, such as additives for lubricants or rheology modifiers. researchgate.net

Vi. Mechanistic and Theoretical Investigations of 3 Methylbenzene 1 Sulfonyl Isocyanate Reactions

Computational Studies on Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for unraveling the complexities of chemical reactions. For sulfonyl isocyanates, theoretical studies have been instrumental in mapping reaction pathways, understanding selectivity, and rationalizing the electronic factors that drive their reactivity.

Density Functional Theory (DFT) calculations have been pivotal in elucidating the mechanisms of reactions involving sulfonyl isocyanates. These studies typically involve the geometric optimization of reactants, products, intermediates, and transition states to map out the potential energy surface of a reaction.

In a study on the anomalous addition of the closely related chlorosulfonyl isocyanate (CSI) to a carbonyl group, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were employed to understand the reaction mechanism. The calculations revealed a multi-step pathway and identified the rate-determining transition states. The computed reaction barriers were found to be consistent with experimental observations, thereby validating the proposed mechanism and kinetically favoring the observed product. beilstein-journals.org Such computational approaches, while not directly on 3-methylbenzene-1-sulfonyl isocyanate, establish a robust methodology for analyzing its reaction pathways. The energy profile for a given reaction can be constructed, and the transition states can be characterized by their vibrational frequencies, confirming them as first-order saddle points on the potential energy surface.

For instance, in cycloaddition reactions, DFT can be used to explore both concerted and stepwise pathways. The relative energies of the transition states for these pathways determine which mechanism is favored under specific reaction conditions. These calculations can also predict the regio- and stereoselectivity of the reaction by comparing the activation energies of the different possible approaches of the reactants.

Table 1: Representative DFT Functionals and Basis Sets for Studying Sulfonyl Isocyanate Reactions

| Computational Method | Typical Application | Key Findings |

| B3LYP/6-311++G(d,p) | Elucidation of reaction mechanisms, determination of kinetically favored products. | Provides reliable geometries and relative energies of stationary points on the potential energy surface. beilstein-journals.org |

| M06-2X/cc-pVTZ | Investigation of concerted vs. stepwise cycloaddition mechanisms. | Can effectively distinguish between different reaction pathways based on solvent polarity. |

This table is illustrative and based on methodologies applied to similar compounds.

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density distribution. mdpi.comnih.gov MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. researchgate.net This theory has been successfully applied to a wide range of organic reactions, including cycloadditions.

Within the MEDT framework, the analysis of the conceptual DFT reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), provides a quantitative measure of the reactivity of the participating molecules. The global electron density transfer (GEDT) at the transition state is a key parameter in polar reactions, indicating the extent of charge transfer from the nucleophile to the electrophile.

The high reactivity of the isocyanate group (-N=C=O) in sulfonyl isocyanates is a direct consequence of its electronic structure. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the electron density distribution within the isocyanate moiety.

The carbon atom of the isocyanate group is highly electrophilic due to the polarization of the C=N and C=O double bonds, with electron density drawn towards the more electronegative nitrogen and oxygen atoms. This inherent electrophilicity makes it susceptible to nucleophilic attack. The sulfonyl group further enhances this effect, making sulfonyl isocyanates more reactive than their alkyl or aryl counterparts. beilstein-journals.org For instance, chlorosulfonyl isocyanate is recognized as one of the most reactive isocyanates. beilstein-journals.org

Computational studies can quantify this electrophilicity through various means, including the analysis of atomic charges and the calculation of the electrophilicity index (ω). A higher positive charge on the isocyanate carbon and a larger ω value would indicate greater electrophilicity and, consequently, higher reactivity towards nucleophiles. The strong nucleophilic reactivity of p-toluenesulfonyl isocyanate towards hydroxyl compounds has been noted, further highlighting the electrophilic nature of the isocyanate carbon. nih.gov

Table 2: Conceptual DFT Reactivity Indices

| Index | Symbol | Significance |

| Electronic Chemical Potential | μ | Tendency of a system to exchange electron density. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Electrophilicity | ω | Global electrophilic nature of a molecule. |

| Nucleophilicity | N | Global nucleophilic nature of a molecule. |

This table provides a general overview of key MEDT concepts.

Elucidation of Reaction Intermediates and Transient Species

The identification and characterization of reaction intermediates and transient species are crucial for a complete understanding of a reaction mechanism. In the reactions of sulfonyl isocyanates, a combination of experimental techniques and computational studies has provided evidence for the existence of such fleeting species.

Further investigations at different temperatures have suggested that the initially formed triplet 1,4-diradical can rearrange to a singlet form at lower temperatures. westmont.edu This highlights the complexity of the potential energy surface and the existence of multiple transient species along the reaction coordinate.

Computational studies can complement these experimental findings by providing theoretical evidence for the existence and stability of proposed intermediates. By calculating the potential energy surface, researchers can identify local minima corresponding to intermediates and determine the energy barriers for their formation and subsequent reaction.

Kinetic and Thermodynamic Aspects of Reaction Processes

The rates and equilibria of chemical reactions are governed by their kinetic and thermodynamic parameters, respectively. For reactions involving this compound, understanding these aspects is essential for predicting reaction outcomes and optimizing reaction conditions.

Kinetic studies on the reactions of sulfonyl isocyanates have revealed important details about their mechanisms. For example, kinetic investigations of the reaction of chlorosulfonyl isocyanate with various alkenes have provided evidence for both concerted and stepwise pathways, depending on the electronic nature of the alkene. nih.govresearchgate.net For electron-rich alkenes, the data supports a stepwise mechanism involving a pre-equilibrium complex and a single-electron transfer (SET) intermediate. nih.govresearchgate.net

The reaction rates of p-toluenesulfonyl isocyanate can be influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For instance, in its [2+2] cycloaddition with alkenes, neat (solvent-free) reactions often proceed more efficiently and with higher yields compared to reactions in solution. westmont.edu The reaction times can vary significantly, from hours to several days, depending on the reactivity of the alkene. westmont.edu

Thermodynamic considerations determine the relative stability of reactants, intermediates, and products. Computational methods, such as DFT, can be used to calculate the enthalpies and Gibbs free energies of reaction, providing insights into the spontaneity and position of equilibrium of a given process. A negative Gibbs free energy change indicates a thermodynamically favorable reaction.

Table 3: Reaction Conditions and Outcomes for the [2+2] Cycloaddition of p-Toluenesulfonyl Isocyanate with Various Alkenes

| Alkene | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Methylenecyclohexane | Neat | 50 | 168 hours | 98 |

| p-Methylstyrene | Neat | 50 | 20 days | 59 |

| 2-Methyl-2-butene | Neat | 50 | 216 hours | 58 |

| 3,4-Dihydro-2H-pyran | Neat | 5 | 3 hours | - |

Data extracted from Shellhamer et al. westmont.edu

Vii. Catalytic Strategies in Sulfonyl Isocyanate Chemistry

Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in expanding the synthetic utility of sulfonyl isocyanates, enabling a range of transformations from cycloadditions to carbonylations.

Palladium catalysis is a powerful tool for the functionalization of sulfonyl isocyanates. A notable example is the tandem bis-allylation reaction. This process involves a three-component coupling of a sulfonyl isocyanate, such as p-toluenesulfonyl isocyanate, with allylstannanes and allyl chlorides, catalyzed by a palladium complex. nih.gov The reaction proceeds through an amphoteric bis-allylpalladium intermediate, which undergoes sequential electrophilic and nucleophilic attacks to yield the bis-allylated product. nih.gov The regioselectivity of this transformation can be controlled by the choice of substituents on the allylic partners. nih.gov

Palladium-catalyzed carbonylation reactions are also crucial for converting aryl sulfonates, including tosylates, into valuable carboxylic acid derivatives. organic-chemistry.org While direct carbonylation of 3-Methylbenzene-1-sulfonyl isocyanate is less commonly documented, the carbonylation of related aryl tosylates and mesylates to form esters is well-established. organic-chemistry.org These reactions can be performed under atmospheric pressure of carbon monoxide using a palladium acetate catalyst with a bulky, bidentate phosphine ligand. organic-chemistry.org This methodology is compatible with a wide array of functional groups. organic-chemistry.org Generally, palladium-catalyzed carbonylation is an efficient method for producing compounds containing carbonyl groups. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Tandem Bis-allylation | Palladium Complex | p-Toluenesulfonyl isocyanate, Allylstannane, Allyl chloride | Bis-allylated sulfonylurea | nih.gov |

Zinc catalysts have been effectively used in annulation reactions, although specific examples detailing this compound are not prevalent. However, the principles of zinc-catalyzed multicomponent reactions can be extended to isocyanate chemistry. For instance, zinc oxide nanoparticles have been shown to catalyze isocyanide-based Groebke-Blackburn-Bienaymé (GBB) reactions for the synthesis of various heterocyclic compounds. These reactions demonstrate the utility of zinc catalysts in facilitating complex bond-forming cascades.

Copper and rhodium complexes are highly effective catalysts for cycloaddition reactions involving sulfonyl isocyanates. Copper catalysts, for instance, promote the domino cyclization of propargylic alcohols with tosyl isocyanate to produce oxazolidinones in moderate to excellent yields. tandfonline.comresearchgate.net This transformation works well with a variety of propargylic alcohols bearing either aryl or alkyl substituents. tandfonline.com Copper has also been utilized in cascade reactions of in situ generated N-isocyanates with 2-iodoanilines to synthesize 1-aminobenzimidazolones. nih.gov

Rhodium catalysts are also versatile in this context. They can catalyze the addition of aryl- and alkenylboronic acids to isocyanates, yielding secondary amides under mild conditions. rsc.org Furthermore, rhodium(II) complexes facilitate the denitrogenative transannulation of 1-sulfonyl-1,2,3-triazoles with isocyanates to form imidazolones. nih.gov This formal [3+2] cycloaddition proceeds through the formation of a reactive azavinyl metal-carbene intermediate. nih.gov Rhodium has also been employed in the C-H activation and annulation of N-benzoylsulfonamides with isocyanides to produce 3-(imino)isoindolinones. nih.govnih.gov

Table 2: Copper and Rhodium-Catalyzed Reactions with Sulfonyl Isocyanates

| Catalyst | Reaction Type | Substrates | Product | Ref. |

|---|---|---|---|---|

| Copper(I) | Domino Cyclization | Propargylic Alcohols, Tosyl Isocyanate | Oxazolidinones | tandfonline.comresearchgate.net |

| Rhodium(I) | Addition | Aryl/Alkenylboronic Acids, Isocyanates | Secondary Amides | rsc.org |

Organocatalysis and Metal-Free Approaches

Metal-free catalytic systems provide an alternative and often complementary approach to activating sulfonyl isocyanates.

Tertiary amines are widely recognized as effective catalysts for reactions involving isocyanates, particularly in polyurethane chemistry. gvchem.comgoogle.com Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and various other tertiary amines can promote the reaction of isocyanates with nucleophiles such as alcohols and water. gvchem.compoliuretanos.com.br The catalytic activity is generally dependent on the basicity and steric accessibility of the amine. poliuretanos.com.br In some synthetic protocols, DABCO has been used in one-pot, multi-step reactions to construct complex heterocyclic systems. mdpi.com

Onium salts can act as initiators for the polymerization of various monomers. nih.gov In the context of isocyanate chemistry, onium salts, in combination with trialkylboranes, have been used to initiate the direct copolymerization of p-tosyl isocyanate with epoxides to produce polyurethanes. researchgate.netdntb.gov.ua Trialkylboranes themselves can initiate the polymerization of vinyl monomers and can react with compounds like isocyanates that are reactive towards the amine portion of organoborane-amine complexes. google.com The interaction of trialkylboranes with growing anionic chains can form 'ate' complexes, which helps control the polymerization process. researchgate.net

Development and Investigation of Catalyst-Free Reaction Systems

The pursuit of synthetic methodologies that obviate the need for a catalyst is a significant area of research in modern chemistry. These catalyst-free systems offer numerous advantages, including reduced cost, simplified purification procedures, avoidance of toxic catalyst residues in the final product, and often milder reaction conditions. In the context of sulfonyl isocyanate chemistry, particularly involving this compound (also known as p-toluenesulfonyl isocyanate or TsNCO), several catalyst-free reaction systems have been developed and investigated, showcasing the inherent reactivity of this versatile reagent.

One of the most notable areas of development for catalyst-free reactions involving this compound is in cycloaddition reactions. Specifically, [2+2] cycloadditions with electron-rich alkenes have been shown to proceed under neat (solvent-free) and mild conditions. These reactions yield β-lactam rings, which are important structural motifs in various biologically active compounds. westmont.edu The absence of a catalyst or solvent minimizes side reactions and simplifies the isolation of the desired products. westmont.edu

Detailed research into these neat reactions has demonstrated that this compound can react with a variety of alkenes to produce the corresponding tosyl-β-lactams in moderate to excellent yields. The reaction conditions, such as temperature and time, are tailored to the reactivity of the specific alkene partner. For instance, more reactive alkenes can undergo cycloaddition at lower temperatures, while less reactive ones may require gentle heating to proceed at a reasonable rate. westmont.edu

The table below summarizes the results of catalyst-free neat reactions between this compound and various alkenes, highlighting the scope and efficiency of this methodology. westmont.edu

Table 1: Catalyst-Free Neat [2+2] Cycloaddition of this compound with Alkenes westmont.edu

| Alkene | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Methylenecyclohexane | 50 | 168 | 1-Tosyl-1-azaspiro[3.5]nonan-2-one | 98 |

| p-Methylstyrene | 50 | 480 | 4-(p-Tolyl)-1-tosylazetidin-2-one | 59 |

| 2-Methyl-2-butene | 50 | 216 | 3,3,4-Trimethyl-1-tosylazetidin-2-one | 58 |

Beyond cycloadditions, catalyst-free multicomponent reactions (MCRs) represent another significant advancement in the chemistry of sulfonyl isocyanates. These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are highly atom-economical and efficient. Several 3-MCR methodologies involving sulfonyl isocyanates have been developed that operate under catalyst-free conditions. rsc.org For example, a three-component reaction between a sulfonyl isocyanate, a dialkyl acetylene-dicarboxylate, and an amine such as diethyl amine or morpholine has been reported to proceed without the need for any catalyst, affording highly functionalized products in excellent yields.

The investigation into these catalyst-free systems is driven by the principles of green chemistry, aiming to develop more sustainable and environmentally benign synthetic routes. The inherent electrophilicity of the isocyanate group in this compound is often sufficient to drive these reactions to completion without the need for activation by a catalyst. This approach is particularly valuable in the synthesis of complex molecules where the introduction of a catalyst could lead to unwanted side reactions or complicate the purification process. The continued exploration of such catalyst-free transformations is expected to further expand the synthetic utility of this compound.

Viii. Spectroscopic and Structural Characterization in Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical method that provides detailed information about the molecular structure and environment of atoms. westmont.edu In the context of reactions involving sulfonyl isocyanates, NMR is frequently employed to monitor the transformation of reactants into products in real-time and to detect fleeting intermediates that are crucial to understanding the reaction pathway.

One notable application of NMR in studying the reactivity of aromatic sulfonyl isocyanates is the detection of radical intermediates in cycloaddition reactions. For instance, in the reaction of the closely related p-toluenesulfonyl isocyanate with electron-rich alkenes, such as 3,4-dihydro-2H-pyran, ¹H NMR spectroscopy has been successfully used to identify a 1,4-diradical intermediate. westmont.edu This detection is achieved by observing the line-broadening of a sharp signal from an internal standard, tetramethylsilane (B1202638) (TMS), in the ¹H NMR spectrum. westmont.edu The presence of paramagnetic radical species in the solution enhances the relaxation of nearby nuclei, causing their NMR signals to broaden.

A typical procedure for such an investigation involves adding the sulfonyl isocyanate to a solution of the alkene in an NMR tube containing a small amount of TMS and immediately acquiring spectra. westmont.edu The broadening of the TMS peak serves as a diagnostic marker for the presence of the radical intermediate. westmont.edu As the reaction proceeds to completion, the radical intermediate is consumed, and the TMS signal returns to its original sharp form. westmont.edu This technique provides compelling evidence for a stepwise reaction mechanism, such as a Single Electron Transfer (SET) pathway, over a concerted one. researchtrends.net

Table 1: Illustrative ¹H NMR Data for Reaction Monitoring of a Sulfonyl Isocyanate with an Alkene

| Time Point | TMS Peak Width at Half-Height (Hz) | Observation |

| Before addition of isocyanate | 0.5 | Sharp signal indicating no paramagnetic species. |

| 1-2 minutes after addition | 5.0 | Significant line-broadening, suggesting the presence of a radical intermediate. westmont.edu |

| Reaction completion | 0.6 | Return to a sharp signal, indicating the consumption of the intermediate. westmont.edu |

This interactive table is based on findings from studies on p-toluenesulfonyl isocyanate, a structural isomer of 3-methylbenzene-1-sulfonyl isocyanate, as a representative example of the application of NMR in monitoring such reactions. westmont.edu

X-ray Crystallography for Structural Confirmation of Novel Derivatives and Intermediates

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method is crucial for the structural confirmation of novel derivatives and stable intermediates that can be isolated from reactions involving this compound. The resulting crystal structures provide precise information on bond lengths, bond angles, and stereochemistry, which are vital for understanding the compound's properties and reactivity.

While specific crystallographic data for derivatives of this compound are not extensively reported in the available literature, the principles of its application can be understood from studies on other substituted benzene (B151609) derivatives. For example, in the structural analysis of various tri-substituted benzene compounds, X-ray powder diffraction has been employed to determine the crystal structures and understand the influence of molecular symmetry and intermolecular interactions, such as hydrogen bonding, on the packing of molecules in the solid state.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. This information is then used to generate a detailed three-dimensional model of the molecule.

Table 2: Representative Crystallographic Data Parameters for a Substituted Benzene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

This interactive table presents typical crystallographic parameters for a substituted benzene derivative to illustrate the type of data obtained from an X-ray diffraction study.

For novel compounds derived from this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure, confirming the connectivity of atoms and the outcome of the chemical transformation.

Ix. Future Research Directions and Emerging Opportunities in Sulfonyl Isocyanate Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While aryl sulfonyl isocyanates are known electrophilic reagents that readily react with nucleophiles, future research is focused on uncovering less conventional reactivity. rsc.org The goal is to move beyond predictable additions to develop transformations that build molecular complexity in new and unforeseen ways.

One promising avenue is the use of photocatalysis to unlock novel reaction pathways. For instance, an organo-photocatalytic sulfonylimination of alkenes has been developed using N-sulfonyl ketimines as bifunctional reagents. nih.gov This method provides a direct, atom-economical route to valuable β-amino sulfone derivatives. nih.gov Future work could adapt this concept to directly use sulfonyl isocyanates in light-mediated processes, potentially enabling previously inaccessible cycloadditions or insertion reactions.

Another area of exploration involves catalyst-controlled divergent synthesis. Research has shown that different catalytic systems can steer a single starting material toward distinct products. rsc.org For example, N-sulfonyl-1,2,3-triazoles can be transformed into either isoquinolin-3-ones or 2-aminoindanones depending on whether a Pd(0) catalyst is used alone or in tandem with a Rh(II) catalyst. rsc.org Applying this principle to reactions of 3-methylbenzene-1-sulfonyl isocyanate with complex substrates could provide rapid access to diverse molecular scaffolds from a common precursor.

Table 1: Emerging Reactivity Patterns in Sulfonyl Chemistry

| Research Area | Description | Potential Transformation |

|---|---|---|

| Photocatalysis | Using light to promote chemical reactions, often with an organocatalyst. | Direct, light-mediated [2+2] cycloadditions with alkenes. |

| Divergent Catalysis | Employing different catalysts to selectively generate different products from the same starting materials. | Catalyst-controlled switching between N-acylation and cycloaddition pathways. |

| C-H Functionalization | Directly converting a carbon-hydrogen bond into a new functional group. | Formal insertion of the S-N bond into activated C-H bonds. |

Development of Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry's shift towards green chemistry has created a demand for synthetic methods that are both environmentally benign and efficient. rsc.org A major future goal is the development of sustainable, phosgene-free routes for the production of isocyanates, including sulfonyl isocyanates. rsc.orgresearchgate.net This involves exploring alternative reagents and catalytic cycles that avoid the use of highly toxic intermediates. researchgate.net

Atom economy, a measure of how efficiently atoms from the reactants are incorporated into the final product, is a key metric for sustainability. Methodologies that feature high atom economy, such as direct addition and insertion reactions, are a major focus. nih.gov The development of an organo-photocatalytic sulfonylimination of alkenes represents a direct and atom-economic approach for synthesizing β-amino sulfone derivatives. nih.gov Future research will likely focus on applying these principles to the synthesis and reactions of this compound itself.

Furthermore, the use of bio-based feedstocks is a significant trend in sustainable chemistry. societyforscience.orgmostwiedzy.pl Researchers are investigating pathways to synthesize isocyanates from renewable resources to reduce reliance on petrochemicals. researchgate.netsocietyforscience.org While still in early stages for sulfonyl isocyanates, this represents a long-term opportunity to create a more sustainable chemical economy.

Design of New Catalytic Systems for Tailored Transformations

Catalysis is central to achieving selectivity and efficiency in organic synthesis. The future of sulfonyl isocyanate chemistry will heavily rely on the design of novel catalytic systems that can precisely control reaction outcomes. This includes the development of catalysts for enantioselective transformations, which are crucial for the pharmaceutical industry.

Metal-free organocatalysis is an emerging area with significant potential. Chiral phosphoric acids and other organocatalysts have been used to achieve enantioselective N-H and C-H insertion reactions with related sulfur compounds. mdpi.com Adapting these systems to control the reactivity of this compound could enable the asymmetric synthesis of complex sulfonamides and sulfonylureas.

Dual-catalyst systems, where two different catalysts work in concert to promote a transformation, offer another layer of control. rsc.org As demonstrated with N-sulfonyl-1,2,3-triazoles, combining catalysts like palladium and rhodium can unlock unique and divergent reaction pathways. rsc.org Future work will involve identifying new catalyst combinations to tame the high reactivity of the isocyanate group and direct it toward specific, tailored outcomes. Additionally, research into immobilizing catalysts on conductive supports like carbon nanotubes could enhance catalyst efficiency and recyclability. mdpi.com

Table 2: Advanced Catalytic Systems for Sulfonyl Isocyanate Chemistry

| Catalyst Type | Description | Potential Application |

|---|---|---|

| Chiral Organocatalysts | Metal-free small molecules that can induce stereoselectivity. | Enantioselective addition of nucleophiles to form chiral sulfonamides. |

| Dual-Metal Systems | Combination of two different metal catalysts to enable tandem or divergent reactions. | Selective synthesis of complex heterocyclic scaffolds. |

| Immobilized Catalysts | Catalytic species anchored to a solid support for enhanced stability and recyclability. | Development of continuous flow reactors for sulfonylurea synthesis. |

Integration of Sulfonyl Isocyanates into Advanced Supramolecular Architectures and Functional Materials

The unique electronic and structural properties of the sulfonyl group make sulfonyl isocyanates attractive building blocks for advanced materials. Their ability to act as hydrogen bond acceptors and their reactive isocyanate handle allow for their incorporation into polymers, self-assembling systems, and functional surfaces.

In polymer chemistry, sulfonyl isocyanates are already used to create well-defined block copolymers. For example, tosyl isocyanate has been used in the synthesis of poly(ϵ-caprolactone)-block-polysulfonamide copolymers. researchgate.net These materials can have controlled molar masses and dispersities, making them suitable for a range of applications. researchgate.net Future research will explore the use of this compound to create novel polymers with tailored thermal and mechanical properties.

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent forces, is another key area. nih.gov The strong hydrogen-bonding capabilities of the N-H group formed after the reaction of a sulfonyl isocyanate make it an ideal motif for directing molecular self-assembly into ordered structures like hydrogels or liquid crystals. nih.gov These "smart" materials can respond to external stimuli, opening up applications in sensing, drug delivery, and regenerative medicine. researchgate.netwiley.com The design of functional supramolecular systems is a rapidly growing field where sulfonyl-containing building blocks are expected to play an important role. researchgate.net

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-Methylbenzene-1-sulfonyl isocyanate with high purity?

- Methodological Answer: Synthesis typically involves reacting benzene sulfonyl chloride derivatives with isocyanate precursors under inert conditions. For example, analogous reactions (e.g., cyclopropyl isocyanate with benzene sulfonyl chloride) use solvents like dichloromethane, followed by purification via recrystallization or chromatography to achieve >95% purity . Optimization includes controlling stoichiometry, reaction temperature (0–25°C), and moisture exclusion to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and monitoring its reactions?

- Methodological Answer:

- FTIR Spectroscopy : Tracks isocyanate conversion via N=C=O stretching (~2270 cm⁻¹) .

- XRD : Resolves crystallographic details (e.g., bond lengths: Si–O = 1.727 Å, C–N = 1.283 Å) in reaction products .

- GC (Indirect Method) : Quantifies unreacted n-dibutylamine (n-DBA) after derivatization, avoiding thermal degradation issues .

- 31P NMR : Monitors asymmetric/symmetric product formation in organometallic reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Use nitrile gloves, sealed goggles, and vapor-resistant lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize toxic vapors.

- Waste Management : Segregate isocyanate-contaminated waste for professional disposal to avoid environmental release .

Advanced Research Questions

Q. How can researchers design experiments to investigate the curing mechanisms of polyurethane coatings incorporating this compound?

- Methodological Answer: Use a multi-technique approach:

- FTIR + Gravimetric Analysis : Map transient isocyanate conversion and solvent evaporation rates .

- Dynamic Mechanical Analysis (DMA) : Correlate hardness evolution with glass transition temperature (Tg) using the Kelley-Bueche equation .

- Pendulum Hardness Testing : Quantify crosslinking efficiency under controlled humidity .

Q. What methodologies are employed to resolve discrepancies in reaction conversion rates of this compound with different substrates?

- Methodological Answer: Discrepancies (e.g., 41% vs. 100% conversion with arsenic vs. silicon clusters) require:

- Kinetic Profiling : Track reaction progress via in situ NMR or FTIR to identify rate-limiting steps .

- Substrate Characterization : Use XRD to verify steric/electronic effects influencing reactivity (e.g., cluster coordination to isocyanate oxygen) .

- Computational Modeling : Apply DFT to predict activation barriers for insertion reactions .

Q. How do computational models aid in predicting the reactivity and spectroscopic properties of this compound?

- Methodological Answer:

- MP2/CCSD(T) Methods : Accurately predict rotational constants and bond lengths, validated against microwave/IR spectra .

- DFT Simulations : Model reaction pathways (e.g., combustion mechanisms) and validate against pyrolysis data (e.g., auto-ignition temperature) .

Q. What advanced kinetic approaches are used to study the thermal decomposition or combustion of this compound?

- Methodological Answer:

- Mechanistic Modeling : Develop detailed reaction networks (e.g., 130-step mechanisms) merged with light hydrocarbon/nitrogen chemistry .

- Sensitivity Analysis : Identify dominant pathways (e.g., H-abstraction vs. radical recombination) under pyrolysis/combustion conditions .

- Closed Reactor Simulations : Validate against experimental species profiles (e.g., CO, HCN yields) .

Q. How can researchers optimize the reaction conditions for grafting this compound onto polymer substrates to form stable bonds?

- Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize competing hydrolysis .

- Catalyst Screening : Test organotin catalysts (e.g., dibutyltin dilaurate) for allophanate bond formation .

- Post-Reaction Analysis : Confirm grafting efficiency via TGA (mass loss thresholds: T-2% = 200–250°C) and FTIR .

Tables

Table 1: Analytical Techniques for Monitoring Isocyanate Reactions

Table 2: Reaction Optimization Parameters for Polymer Grafting

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent Polarity | Low (e.g., THF) | Reduces hydrolysis | |

| Catalyst Loading | 0.1–0.5 wt% | Accelerates allophanate | |

| Reaction Time | 24–72 hours | Ensures complete grafting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.